tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate
Description
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate is a spirocyclic compound characterized by a bicyclic structure with nitrogen atoms at positions 2 and 6. The spiro[3.4]octane core consists of a three-membered ring fused to a four-membered ring, conferring structural rigidity and unique electronic properties. The tert-butyl carbamate (Boc) group enhances solubility and stability, while the oxalate counterion improves crystallinity and handling .
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOCSHQIBXURFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific reaction conditions such as temperature and pH control
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. For instance, research has shown that the structural framework of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate can be modified to enhance its efficacy against specific cancer cell lines. The compound's ability to interact with biological targets suggests potential for development as an anticancer agent .
1.2 Neuroprotective Effects
Another area of investigation is the neuroprotective effects of diazaspiro compounds. Preliminary findings suggest that this compound may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
2.1 Polymer Synthesis
this compound has been explored as a monomer in the synthesis of novel polymers with unique mechanical properties. Its spirocyclic structure contributes to increased rigidity and thermal stability in polymer matrices, making it suitable for applications in advanced materials .
2.2 Coatings and Adhesives
The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Research indicates that incorporating this compound into formulations can enhance durability and resistance to environmental factors, which is beneficial for industrial applications .
Synthetic Intermediate
3.1 Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis, particularly in the development of more complex organic molecules. Its functional groups allow for various chemical transformations, making it versatile for synthesizing pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. For example, as a ketohexokinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of fructose and thereby reducing the formation of fructose-1-phosphate. This inhibition can help regulate glucose metabolism and has potential therapeutic applications in managing metabolic disorders .
Comparison with Similar Compounds
Key Properties :
- CAS No.: 885270-84-8 (free base); oxalate salt data inferred from analogs .
- Molecular Formula : C11H20N2O2 (free base); oxalate form likely C13H22N2O6 (estimated).
- Molecular Weight : 212.29 (free base) .
- Applications : Intermediate in synthesizing ketohexokinase (KHK) inhibitors for diabetes/obesity therapy and Nicotinamide Phosphoribosyltransferase (NAMPT)/Rho-associated kinase (ROCK) inhibitors .
Comparison with Similar Compounds
Structural Analogs: Spiro Ring Variations
Spiro ring size significantly impacts physicochemical and pharmacological properties. Key analogs include:
Notes:
Key Observations :
- The [3.4]octane derivative balances rigidity and solubility, making it suitable for oral drug formulations.
- Larger spiro systems ([3.5]nonane) exhibit lower solubility but higher membrane permeability .
Biological Activity
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate (CAS No. 1359655-84-7) is a compound that has garnered attention for its diverse biological activities. Its unique spirocyclic structure contributes to its potential in medicinal chemistry, particularly in the development of inhibitors for various biological targets.
- Molecular Formula : C13H22N2O6
- Molecular Weight : 302.32 g/mol
- Purity : Typically 97% as per various suppliers
Biological Activity Overview
The biological activity of this compound encompasses several therapeutic areas:
- Ketohexokinase (KHK) Inhibition : This compound has been identified as a potential KHK inhibitor, which could play a role in managing conditions like diabetes and obesity by modulating carbohydrate metabolism .
- Antitubercular Activity : Research indicates that derivatives of the diazaspiro[3.4]octane core, including this compound, display significant activity against Mycobacterium tuberculosis. In one study, compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-sensitive strains of the bacteria .
- Cancer Therapeutics : The compound has been explored as an inhibitor for menin-MLL1 interactions, which are crucial in certain types of leukemia and other cancers. This suggests potential applications in oncological therapeutics .
- Neurological Targets : There are indications that this compound may act as a selective dopamine D3 receptor antagonist, which could have implications for treating neurological disorders such as schizophrenia and Parkinson's disease .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that leverage the unique structural features of the diazaspiro framework. Variants of this compound have been synthesized to enhance specific biological activities or reduce toxicity.
Example Synthetic Pathway
- Starting Material : Begin with commercially available diazaspiro intermediates.
- Functionalization : Introduce carboxylate and oxalate moieties through standard organic transformations such as esterification or acylation.
- Purification : Use chromatography techniques to isolate the desired product with high purity.
Q & A
Q. Critical considerations :
- Monitor byproducts (e.g., tert-butyl deprotection) via LC-MS.
- Optimize reaction time to prevent ring-opening of the spirocyclic system .
Advanced: How do contradictory stability data (e.g., storage recommendations vs. experimental observations) impact protocol optimization?
Answer:
Discrepancies between reported storage conditions (2–8°C ) and experimental degradation (e.g., oxalate salt instability ) require:
- Controlled stability studies :
- In situ stabilization : Add antioxidants (e.g., BHT) or desiccants (e.g., molecular sieves) during storage.
Q. Example Workflow :
Prepare aliquots stored at -20°C, 4°C, and 25°C.
Analyze purity monthly using HPLC (C18 column, 0.1% TFA/ACN gradient).
Adjust storage based on observed half-life (e.g., -20°C for >6-month stability).
Advanced: What mechanistic insights guide the synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate derivatives?
Answer:
Key mechanisms include:
- Spirocyclization : Intramolecular nucleophilic attack of amines onto activated carbonyls (e.g., tert-butyl chloroformate) under basic conditions .
- Ring strain modulation : The [3.4] spiro system’s strain (vs. [3.3] or [4.4]) influences reactivity—smaller rings favor electrophilic substitutions .
- Steric effects : tert-butyl groups hinder axial attack, favoring equatorial functionalization .
Case Study : Synthesis of a 4-Bromophenyl Derivative
React tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with 4-bromobenzoyl chloride.
Use Hünig’s base (DIPEA) to deprotonate the amine and promote acylation.
Purify via silica gel chromatography (hexane/EtOAc 3:1). Yield: 72% .
Basic: What safety precautions are critical when handling this compound?
Answer:
Refer to GHS hazard codes :
- H302 : Harmful if swallowed.
- H315/H319 : Causes skin/eye irritation.
- H335 : May cause respiratory irritation.
Q. Protocol Adjustments :
- Use PPE (gloves, goggles) and fume hoods.
- Avoid prolonged exposure; implement spill trays and neutralization kits (e.g., activated carbon for solids).
- Dispose of waste per EPA guidelines (e.g., incineration for organic salts) .
Advanced: How can computational modeling aid in predicting the reactivity of this spirocyclic compound?
Answer:
- DFT calculations : Optimize geometry (e.g., Gaussian 16, B3LYP/6-31G*) to identify nucleophilic sites (N6 > N2) .
- Molecular docking : Predict binding affinity to biological targets (e.g., kinase enzymes) via AutoDock Vina .
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with solubility/logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
